molecular formula C13H10F2O B1430863 (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol CAS No. 1416439-94-5

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol

Cat. No.: B1430863
CAS No.: 1416439-94-5
M. Wt: 220.21 g/mol
InChI Key: KYNAJAPXJUWEPH-UHFFFAOYSA-N
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Description

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is a useful research compound. Its molecular formula is C13H10F2O and its molecular weight is 220.21 g/mol. The purity is usually 95%.
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Biological Activity

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by difluorination and a hydroxymethyl group, positions it as a candidate for various pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2O, with a molecular weight of 234.22 g/mol. The compound features two fluorine atoms attached to the biphenyl moiety, which can influence its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of difluorinated biphenyl derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating the efficacy of fluorinated biphenyls found that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Reference CompoundMCF-717.9 ± 1.2

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been investigated. Fluorinated compounds are known to interact with various biological receptors and enzymes due to their unique electronic properties.

  • Mechanism : The difluorination may enhance binding affinity to targets such as kinases or other metabolic enzymes, thereby inhibiting their activity. This mechanism is crucial in drug metabolism and detoxification processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Fluorination Reactions : Utilizing fluorinating agents on biphenyl precursors.
  • Hydroxymethylation : Following fluorination, the introduction of the hydroxymethyl group can be accomplished using formaldehyde in the presence of a catalyst.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that while some fluorinated compounds exhibit cytotoxicity towards cancer cells, they may also show reduced toxicity towards normal cell lines.

  • Findings : In vitro studies suggest that at certain concentrations, the compound demonstrates selective toxicity towards tumor cells while sparing healthy cells .
Toxicity MeasureValue
TC50 (Cancer Cells)>300 µM
TC50 (Normal Cells)>300 µM

Properties

IUPAC Name

[2-(3,4-difluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNAJAPXJUWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262424
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-94-5
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-methanol, 3′,4′-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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